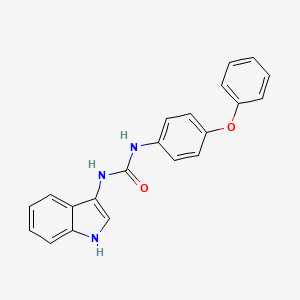
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea, also known as GW9662, is a potent and selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It was first synthesized by GlaxoSmithKline in 1998 as a tool compound for studying the function of PPARγ in vitro and in vivo. Since then, GW9662 has been widely used in scientific research as a pharmacological tool for investigating the role of PPARγ in various biological processes.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y5 Receptor Antagonists
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including "1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea," have been investigated for their role as neuropeptide Y5 receptor antagonists. This research aimed to optimize in vitro potency by modifying the stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group on the molecule. The study led to the identification of compounds with significant potency at the NPY5 receptor, suggesting potential applications in treating conditions influenced by this receptor (Fotsch et al., 2001).
Crystal Structure and Biological Activity Studies
Research on the crystal structure of compounds related to "1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea" has provided insights into their biological activity. One study examined the crystal structure of a related compound, revealing significant interactions within the molecule and its potential for biological activity studies. These findings contribute to the understanding of how the structural features of such compounds influence their biological activities (Saharin et al., 2008).
Synthesis of Fused Indole-Cyclic Urea Derivatives
The synthesis of indole-cyclic urea fused derivatives through a formal intramolecular vicinal 1,2-diamination of alkynes has been explored, highlighting a novel approach to creating such compounds. This process involves a double cyclization from readily available aminophenyl propargyl alcohols and has potential applications in the development of new therapeutic agents or research tools (Rajesh et al., 2017).
Urease Enzyme Research
Studies on urease, an enzyme that catalyzes the hydrolysis of urea, have utilized "1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea" derivatives to investigate the enzyme's activity and potential for developing electrochemical sensors. This research is significant for understanding urease's role in various biological processes and developing diagnostic tools for conditions related to urease activity (Hubálek et al., 2007).
Green Chemistry Applications
A new approach to synthesizing unsymmetrical ureas has been explored, involving the direct reaction of N-phenoxycarbonyl derivatives of indole with amines. This method provides a straightforward, convenient entry into target products, avoiding traditional multistep procedures and toxic phosgene or phosgene-derivatives. This research highlights the compound's role in advancing green chemistry principles by developing safer, more efficient synthetic routes (Carafa et al., 2012).
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(24-20-14-22-19-9-5-4-8-18(19)20)23-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-14,22H,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUFOGQMUCEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

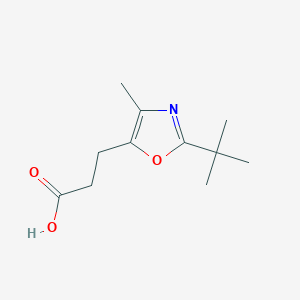
amino}benzoic acid](/img/structure/B2722422.png)
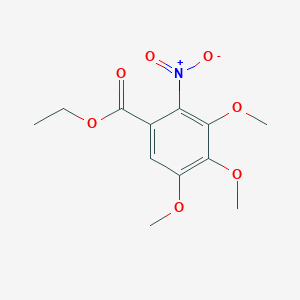
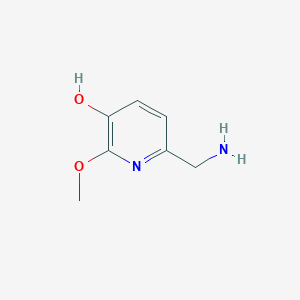
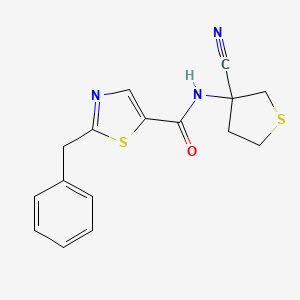

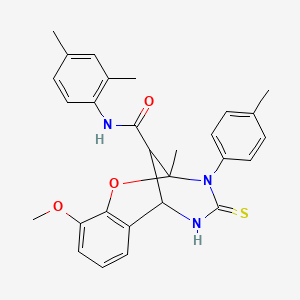
![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)